(E)-Methyl 3-(2-nitrophenyl)acrylate
Overview
Description
(E)-Methyl 3-(2-nitrophenyl)acrylate: is an organic compound with the molecular formula C9H10N2O2. It is a derivative of methyl acrylate and contains a nitro group attached to the benzene ring, making it a useful intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Wittig Reaction: This involves the reaction of benzaldehyde with methyl (triphenylphosphoranylidene) acetate ylide to form this compound.
Suzuki-Miyaura Coupling: This cross-coupling reaction can be used to synthesize the compound by coupling a boronic acid derivative with a halogenated nitrobenzene.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
(E)-Methyl 3-(2-nitrophenyl)acrylate: undergoes various types of reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of (E)-Methyl 3-(2-aminophenyl)acrylate.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ortho and para positions of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitroso derivatives, nitric acid derivatives.
Reduction: Amines, amides.
Substitution: Halogenated compounds, sulfonated compounds.
Scientific Research Applications
(E)-Methyl 3-(2-nitrophenyl)acrylate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and treatments.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(E)-Methyl 3-(2-nitrophenyl)acrylate: is similar to other nitro-substituted acrylates, such as Methyl 2-acetyl-3-(3-nitrophenyl)acrylate and (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate . its unique structure, particularly the position of the nitro group, makes it distinct in terms of reactivity and applications.
Comparison with Similar Compounds
Methyl 2-acetyl-3-(3-nitrophenyl)acrylate
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate
(E)-Methyl 3-(2-aminophenyl)acrylate
Properties
IUPAC Name |
methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKNUVQQEHKTCG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-43-1 | |
Record name | NSC4156 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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